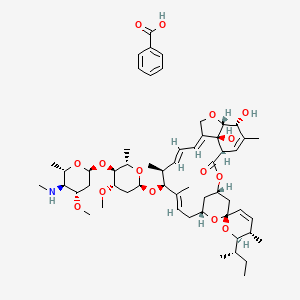

![molecular formula C₁₂H₂₀O₄S B1148307 乙基[(1S)-7,7-二甲基-2-氧代双环[2.2.1]庚烷-1-基]甲磺酸盐 CAS No. 154335-57-6](/img/structure/B1148307.png)

乙基[(1S)-7,7-二甲基-2-氧代双环[2.2.1]庚烷-1-基]甲磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate is a chemical compound with the molecular formula C12H20O4S . It is also known by other names such as (1S)-(+)-10-Camphorsulfonic Acid Ethyl Ester and EN300-262525 .

Molecular Structure Analysis

The molecular weight of this compound is 260.35 g/mol . The InChIKey, a unique identifier for the compound, is FXHGNNYOXDWQFY-FFFFSGIJSA-N . The compound has a complexity of 432 .Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 68.8 Ų and a XLogP3-AA of 1.4 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds .科学研究应用

Organic Synthesis

The compound has been used in the study of transformations of (-)- (1S,4R)-1-Vinyl-7,7-dimethyl-bicyclo [2.2.1]heptan-2-one . The reactions were studied with ethyl acetate lithium derivative, potassium acetylide, ozone, with a system OsO 4 -N-methylmorpholine N-oxide, and some subsequent transformations of the products obtained .

Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives

The compound is related to 7-oxanorbornanes (7-oxabicyclo [2.2.1]heptanes), many of which have interesting biological activity . The most common synthesis route remains the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .

Synthesis of 1-{(1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzo[d]imidazole

A three-step synthesis of this compound, prepared from camphor derived diamine, has been disclosed . The absolute configuration at the chiral center bearing benzo[d]imidazole moiety was confirmed by NOESY .

4. Cyclization Mechanisms of Ethyl Cyanoacetate with Salicylaldehyde The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . Comparative experiments and density functional theory (DFT) calculations were investigated to pursue a deeper understanding of the critical factor in this reaction .

5. Formation Process, Enrichment, Subsequent Utilization, and Storage of Eicosapentaenoic Acid Ethyl Esters In recent years, as the demand for precision nutrition is continuously increasing, scientific studies have shown that high-purity eicosapentaenoic acid ethyl ester (EPA-EE) functions more efficiently than mixed omega-3 polyunsaturated fatty acid preparations in diseases such as hyperlipidemia, heart disease, major depression, and heart disease .

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester

In particular, a 5- (acetamidomethyl)isoxazole is converted into a 2:1 mixture of denitrogenated enaminone and 5-methyl-isoxazole derivatives by treatment with H 2 in the presence of 5% Pd/C . The hydrogenation over Pd/C of ethyl 5- (benzoyloxymethyl)isoxazole-3-carboxylate was described .

安全和危害

属性

IUPAC Name |

ethyl [(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4S/c1-4-16-17(14,15)8-12-6-5-9(7-10(12)13)11(12,2)3/h9H,4-8H2,1-3H3/t9?,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHGNNYOXDWQFY-FFFFSGIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)CC12CCC(C1(C)C)CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOS(=O)(=O)C[C@@]12CCC(C1(C)C)CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)

![1-(4-Tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol](/img/structure/B1148225.png)

![4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide](/img/structure/B1148237.png)

![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1148248.png)